While N-(4-chloro-2-fluorophenyl)-2,5-difluorobenzenesulfonamide itself wasn't found in the provided literature, its structure suggests it belongs to the class of sulfonamides. Sulfonamides are organic compounds containing the sulfonamide functional group (R-S(=O)2-NR2'). They are known for various biological activities and have significant applications in medicinal chemistry. []
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: